molecular formula C11H15N3O2 B1474017 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile CAS No. 1796658-66-6

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile

Cat. No.: B1474017
CAS No.: 1796658-66-6
M. Wt: 221.26 g/mol
InChI Key: BHUAWBJURKGZOJ-UHFFFAOYSA-N
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Description

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is a synthetic organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a nitrile group

Properties

IUPAC Name

3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUAWBJURKGZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperazine with cyclopropanecarbonyl chloride under basic conditions to form the cyclopropanecarbonyl-piperazine intermediate. This intermediate is then reacted with a suitable nitrile precursor to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropanecarbonyl group and nitrile functionality make it a versatile intermediate for various synthetic applications .

Biological Activity

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a piperazine moiety and a cyclopropanecarbonyl group, suggest it may interact with various biological targets, influencing cellular pathways and exhibiting significant biological activity.

The compound's IUPAC name is this compound, and its molecular formula is C11H14N2OC_{11}H_{14}N_2O. The molecular weight is approximately 190.24 g/mol. Understanding its chemical properties is crucial for elucidating its biological mechanisms.

PropertyValue
Molecular FormulaC11H14N2OC_{11}H_{14}N_2O
Molecular Weight190.24 g/mol
Functional GroupsPiperazine, Carbonyl
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, piperazine derivatives have been shown to inhibit tumor cell proliferation by targeting specific kinases involved in cancer pathways .

Case Study:
A study on structurally related piperazine compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .

Antibacterial and Antifungal Activity

The compound also shows promise as an antibacterial and antifungal agent. Research has highlighted that piperazine derivatives can disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial growth .

Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AntitumorKinase inhibition, apoptosis induction
AntibacterialCell membrane disruption
AntifungalInhibition of enzyme activity

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics of this compound suggest that it interacts with specific receptors or enzymes, influencing cellular signaling pathways. The pharmacokinetic profile indicates good absorption and distribution characteristics, which are essential for therapeutic efficacy.

Key Points:

  • Absorption: Rapid absorption post-administration.
  • Distribution: Widely distributed in tissues.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Excreted via urine as metabolites.

Interaction Studies

Interaction studies using techniques such as molecular docking and binding affinity assays have been employed to understand how this compound interacts with its biological targets. These studies are crucial for optimizing the compound's structure to enhance its efficacy while minimizing side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile

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